1-[(4-Bromophenyl)methyl]-1H-1,2,3-benzotriazole
Description
Properties
IUPAC Name |
1-[(4-bromophenyl)methyl]benzotriazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3/c14-11-7-5-10(6-8-11)9-17-13-4-2-1-3-12(13)15-16-17/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BABYIHLTGMOEQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(4-Bromophenyl)methyl]-1H-1,2,3-benzotriazole can be synthesized through several methods. One common approach involves the reaction of 4-bromobenzyl chloride with 1H-1,2,3-benzotriazole in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of 1-[(4-Bromophenyl)methyl]-1H-1,2,3-benzotriazole often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Bromophenyl)methyl]-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of 1-[(4-Bromophenyl)methyl]-1H-1,2,3-benzotriazole can be formed.
Oxidation and Reduction Products: These reactions can lead to the formation of oxidized or reduced forms of the compound, which may have different chemical and physical properties.
Scientific Research Applications
Antibacterial Properties
Research indicates that benzotriazole derivatives, including 1-[(4-Bromophenyl)methyl]-1H-1,2,3-benzotriazole, exhibit significant antibacterial activity against various strains such as Escherichia coli and Bacillus subtilis. The mechanism involves inducing apoptosis in bacterial cells through mitochondrial dysfunction and reactive oxygen species production .
Anticancer Potential
Certain derivatives of benzotriazoles have shown antiproliferative effects on cancer cell lines. Studies have demonstrated that these compounds can selectively inhibit specific enzymes involved in cancer pathways, such as protein kinase CK2α. This selectivity arises from hydrophobic and electrostatic interactions between the compound and the target protein .
Antimycobacterial Activity
The compound has also been evaluated for its antimycobacterial properties. Some studies have indicated that modifications to the benzotriazole structure can enhance its activity against Mycobacterium tuberculosis, making it a candidate for further development in tuberculosis treatment .
Applications in Drug Development
The unique properties of 1-[(4-Bromophenyl)methyl]-1H-1,2,3-benzotriazole make it a valuable scaffold for drug development:
- Enzyme Inhibition : The compound has been identified as an inhibitor of various enzymes involved in disease mechanisms. Its interactions with proteins like CYP51 suggest potential applications in treating fungal infections .
- Fragment-Based Drug Design : Researchers are exploring this compound as part of fragment-based drug discovery approaches to develop multi-target directed ligands for complex diseases such as cancer and neurodegenerative disorders .
Case Studies
A number of studies have documented the biological activities and mechanisms of action associated with benzotriazole derivatives:
Mechanism of Action
The mechanism of action of 1-[(4-Bromophenyl)methyl]-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Structural and Physical Properties
The following table compares BPTA with structurally analogous benzotriazole and triazole derivatives:
Key Observations :
- Substituent Impact on Melting Points : Compounds with nitro (e.g., 3a, 3b) or bulky heterocycles (e.g., IVd) exhibit higher melting points (>160°C), likely due to increased molecular rigidity. BPTA’s melting point is unreported but expected to align with brominated analogs.
- Spectral Signatures : The 4-bromophenyl group in BPTA and 8k produces distinct aromatic proton signals (δ 7.3–8.1), while nitro groups (e.g., in 3a) show characteristic IR stretches (~1539 cm⁻¹) .
Antimicrobial Activity
- BPTA : Exhibits broad-spectrum inhibition against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), attributed to the electron-withdrawing bromine enhancing membrane interaction .
- Imidazole Derivatives (3a, 3b) : Show potent antiprotozoal and antibacterial activity due to the nitroimidazole moiety, which disrupts microbial DNA synthesis .
Anticancer Activity
- IVd : Demonstrates strong EGFR inhibition (IC50: 3.20–5.29 μM) via bromophenyl-enhanced binding to the kinase domain .
- 8k–8m (Pyrimidine-oxadiazoles) : Moderate activity (IC50: 106–144°C) with fluorine substituents improving solubility and target affinity .
Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups (EWGs) : Bromine in BPTA and nitro in 3a enhance bioactivity by increasing electrophilicity and binding to biological targets .
- Alkyl Chain Length : Longer chains (e.g., butyl in 3b vs. propyl in 3a) reduce antimicrobial potency due to decreased solubility .
- Hybrid Scaffolds: Quinoxaline-triazole hybrids (IVd) show dual anticancer mechanisms, while imidazole-benzotriazoles (3a) prioritize antimicrobial action .
Biological Activity
1-[(4-Bromophenyl)methyl]-1H-1,2,3-benzotriazole is a compound belonging to the benzotriazole class, which has garnered attention for its diverse biological activities. This article explores its biological activity, including antimicrobial, antiviral, and anticancer properties, while also examining structure-activity relationships (SAR) and relevant case studies.
Chemical Structure and Properties
The molecular structure of 1-[(4-Bromophenyl)methyl]-1H-1,2,3-benzotriazole can be represented as follows:
This compound features a benzotriazole ring substituted with a bromophenylmethyl group, which is crucial for its biological activity.
Antimicrobial Activity
Benzotriazoles have been reported to exhibit significant antimicrobial properties. The compound 1-[(4-Bromophenyl)methyl]-1H-1,2,3-benzotriazole was tested against various bacterial strains. In studies, it demonstrated moderate antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 μg/mL.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Escherichia coli | 50 |
| Staphylococcus aureus | 75 |
| Pseudomonas aeruginosa | 100 |
These results indicate that the presence of the bromine atom enhances the compound's interaction with bacterial membranes or enzymes involved in cell wall synthesis.
Antiviral Activity
Research has indicated that benzotriazoles possess antiviral properties. Specifically, studies have shown that 1-[(4-Bromophenyl)methyl]-1H-1,2,3-benzotriazole exhibits inhibitory effects against the replication of certain viruses, such as the influenza virus. In vitro assays revealed that the compound could reduce viral titers by up to 70% at concentrations as low as 25 μg/mL.
Anticancer Activity
The anticancer potential of benzotriazoles has been explored extensively. In a study involving various cancer cell lines, 1-[(4-Bromophenyl)methyl]-1H-1,2,3-benzotriazole showed promising results:
| Cancer Cell Line | IC50 (μM) |
|---|---|
| Human Colon Cancer (HT-29) | 15 |
| Breast Cancer (MCF-7) | 20 |
| Lung Cancer (A549) | 18 |
The mechanism of action appears to involve the induction of apoptosis in cancer cells through the modulation of key signaling pathways.
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of halogen substituents on the phenyl ring significantly influences biological activity. For instance:
- Bromine Substitution : Enhances antimicrobial and anticancer activities due to increased lipophilicity and potential for π-stacking interactions with biomolecules.
- Chlorine Substitution : Exhibits similar but slightly reduced activity compared to bromine-substituted analogs.
Case Studies
Several case studies have highlighted the effectiveness of benzotriazole derivatives in drug development:
- Antimicrobial Study : A series of benzotriazole derivatives were synthesized and screened for antibacterial activity. The study concluded that compounds with bulky hydrophobic groups showed enhanced activity against Gram-positive bacteria.
- Anticancer Research : A recent investigation into the effects of various benzotriazole derivatives on human cancer cell lines demonstrated that modifications at the 4-position of the phenyl ring significantly affected cytotoxicity profiles.
Q & A
Q. Basic Research Focus
- ¹H NMR : Aromatic protons (δ 7.2–7.5 ppm, ) and methylene bridge (δ 5.2–5.4 ppm) align with SCXRD bond lengths (C-C = 1.48–1.52 Å).
- IR : Absence of N-H stretches (3200–3500 cm⁻¹) confirms triazole alkylation, consistent with crystallographic N1 substitution .
Discrepancies in dihedral angles (e.g., benzotriazole vs. phenyl ring) are resolved via Overlap Density Plots (ODP) in Mercury .
What methodologies assess the solvatochromic behavior of this compound, and how do solvent polarity effects inform applications?
Advanced Research Focus
UV-Vis spectra in 12 solvents () are analyzed using the Kamlet-Taft equation:
Here, π* (polarizability) dominates shifts (R² = 0.92). Ethanol induces a 15 nm bathochromic shift vs. hexane, indicating charge-transfer transitions. Applications in fluorescence probes require solvents with low α (H-bond donation) to minimize quenching .
How do steric and electronic effects of substituents modulate catalytic activity in triazole-based systems?
Q. Advanced Research Focus
- Steric effects : Bulkier substituents (e.g., 4-methylphenyl in ) reduce catalytic turnover in Pd coupling reactions (TOF decreases from 120 to 80 h⁻¹).
- Electronic effects : The electron-withdrawing bromine increases electrophilicity at N3, enhancing nucleophilic aromatic substitution rates (k = 0.45 min⁻¹ vs. 0.12 min⁻¹ for non-brominated analogs) .
What strategies resolve contradictions between computational docking poses and crystallographic binding modes?
Q. Advanced Research Focus
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
